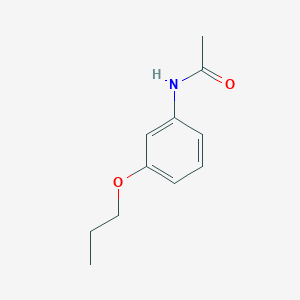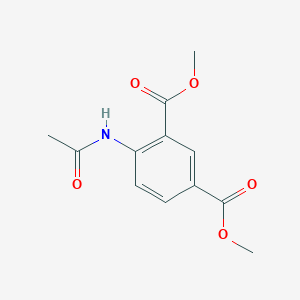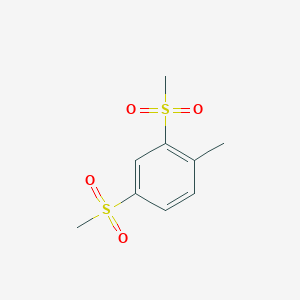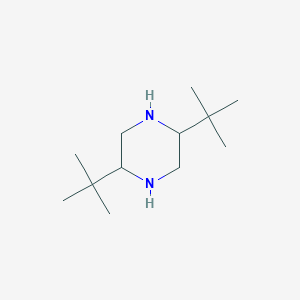![molecular formula C20H29N3O B253590 N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B253590.png)
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound has a molecular formula of C20H29N3O and a molecular weight of 327.464 Da .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide typically involves the condensation of 1-propyl-1H-benzimidazole with a suitable cyclohexanecarboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
科学研究应用
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This action disrupts cellular processes such as mitosis, making it effective against rapidly dividing cells .
相似化合物的比较
Similar Compounds
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
- N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide
Uniqueness
This compound stands out due to its specific structural features, such as the propyl group on the benzimidazole ring and the cyclohexanecarboxamide moiety. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C20H29N3O |
|---|---|
分子量 |
327.5 g/mol |
IUPAC 名称 |
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H29N3O/c1-2-15-23-18-12-7-6-11-17(18)22-19(23)13-8-14-21-20(24)16-9-4-3-5-10-16/h6-7,11-12,16H,2-5,8-10,13-15H2,1H3,(H,21,24) |
InChI 键 |
NAGIGVPVCPXYHG-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
规范 SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


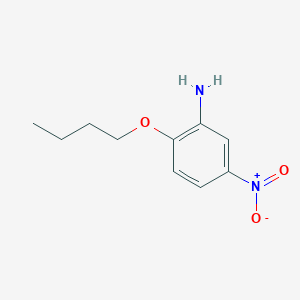
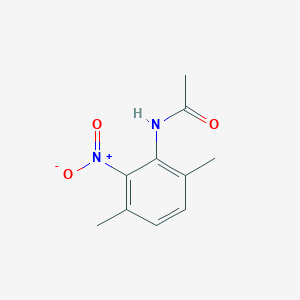

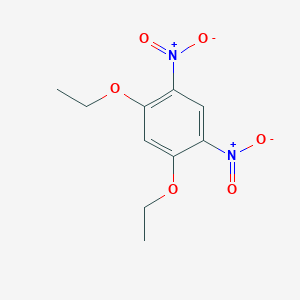
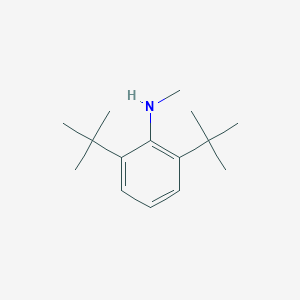
![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)

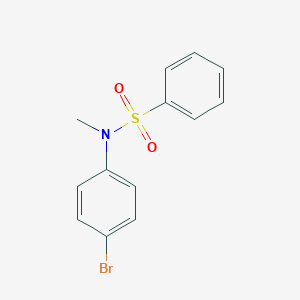
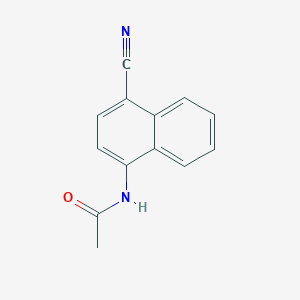
![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)
